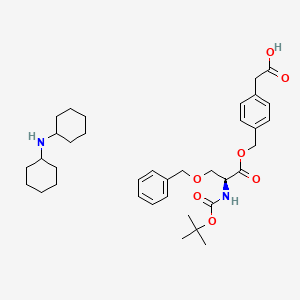

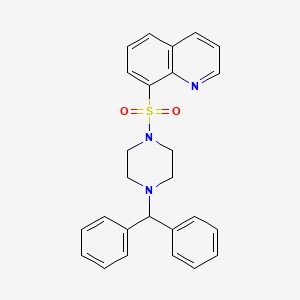

![molecular formula C9H7F3O3 B2451599 2-[2-(Trifluoromethyl)phenoxy]acetic acid CAS No. 162922-18-1](/img/structure/B2451599.png)

2-[2-(Trifluoromethyl)phenoxy]acetic acid

Overview

Description

2-[2-(Trifluoromethyl)phenoxy]acetic acid (TFMPA) is an organic acid that has been widely used in scientific research due to its unique properties. TFMPA is a colorless liquid with a low melting point and boiling point and is soluble in water and organic solvents. It is also highly reactive, making it an ideal compound for a variety of applications in research. TFMPA has been used in a variety of fields, including organic synthesis, medicinal chemistry, and biochemistry.

Scientific Research Applications

Photoaffinity Labeling : A derivative of this compound, [[2-Nitro-4-[3-(trifluoromethyl)-3 H -diazirin-3-yl]]phenoxy]acetic acid, has been synthesized for use in photoaffinity labeling. This reagent offers a spectrophotometric approach for labeling products, facilitating detection without the need for radioactive techniques (Hatanaka et al., 1989).

Analytical Method Development : An analytical method using Ultra-Performance Liquid Chromatography (UPLC) was developed for the separation and quantification of 2-[3-(Trifluoromethyl)phenoxy]nicotinic acid. This method is significant for its high precision and accuracy, demonstrating a correlation coefficient of 0.9999 (Ping, 2013).

Anti-Inflammatory Activity : Substituted (2-phenoxyphenyl)acetic acids, a related group of compounds, have shown anti-inflammatory activity. These compounds, particularly those with halogen substitution, have demonstrated considerable potency with low ulcerogenic potential (Atkinson et al., 1983).

Anti-Mycobacterial Properties : Phenoxy acetic acid derivatives, including 2-(4-formyl-2-methoxyphenoxy) acetic acid, have been synthesized and evaluated for their anti-mycobacterial activities against Mycobacterium tuberculosis H37 Rv (Yar et al., 2006).

Quantum Chemical Calculations : Research on the acid dissociation constants of phenoxy acetic acids, including their acidity comparison to acetic acid and benzoic acid, has been conducted. This study included quantum chemical calculations using the CNDO/2 method (Jian, 2004).

Synthesis of Benzofuranones : Research into the synthesis of 3-hydroxy-3-trifluoromethyl-2(3H)benzofuranones from reactions involving methyl trifluoropyruvate and phenols highlights a potential application in creating novel chemical structures (Dyachenko et al., 1987).

Crystal Structure Analysis : The crystal structures of various phenoxy acetic acid derivatives, including their interactions with metals like zinc and cadmium, have been studied. This research provides insights into the molecular configurations of these compounds (O'reilly et al., 1987).

properties

IUPAC Name |

2-[2-(trifluoromethyl)phenoxy]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O3/c10-9(11,12)6-3-1-2-4-7(6)15-5-8(13)14/h1-4H,5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRFIBTALDRVYLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)OCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B2451520.png)

![5-((4-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/no-structure.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2451534.png)

![1-Benzyl-6-[(4-methoxyphenyl)methylene]tetrahydro-2,5-pyrazinedione](/img/structure/B2451535.png)

![2-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2451538.png)